molecular formula C18H13BrO2 B14118635 Methyl 5-bromo-2-(naphthalen-1-yl)benzoate

Methyl 5-bromo-2-(naphthalen-1-yl)benzoate

Cat. No.: B14118635
M. Wt: 341.2 g/mol
InChI Key: LNOBKOQVJPGDAZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(naphthalen-1-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a naphthalene moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(naphthalen-1-yl)benzoate typically involves the esterification of 5-bromo-2-(naphthalen-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows: [ \text{5-bromo-2-(naphthalen-1-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of naphthoquinones or other oxygenated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 5-bromo-2-(naphthalen-1-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(naphthalen-1-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit microbial growth through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but with the bromine atom at the 4th position.

    Methyl 2-bromobenzoate: Similar structure but with the bromine atom at the 2nd position.

    Methyl 5-bromo-2-(3-methylpiperidin-1-yl)benzoate: Similar structure with a piperidine moiety instead of the naphthalene ring.

Properties

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

methyl 5-bromo-2-naphthalen-1-ylbenzoate

InChI

InChI=1S/C18H13BrO2/c1-21-18(20)17-11-13(19)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3

InChI Key

LNOBKOQVJPGDAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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